molecular formula C14H10ClFN2O3 B7575204 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

Cat. No. B7575204
M. Wt: 308.69 g/mol
InChI Key: UMAZUZKFAANNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF) and other related diseases.

Mechanism of Action

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 inhibits 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through, thereby reducing the secretion of fluid and mucus in the affected tissues.
Biochemical and Physiological Effects:
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 has been shown to effectively block 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity in vitro and in vivo. It has also been demonstrated to reduce airway surface liquid height, increase mucociliary clearance, and improve lung function in animal models of CF and COPD.

Advantages and Limitations for Lab Experiments

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 is a highly specific and potent inhibitor of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity, making it an ideal tool for studying the physiological and pathological roles of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid in various tissues and organs. However, its use in lab experiments is limited by its relatively high cost and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the research and development of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172. These include:
1. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 in humans to determine its potential as a therapeutic agent for the treatment of CF and other related diseases.
3. Development of novel 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid inhibitors with improved potency, selectivity, and safety profiles.
4. Exploration of the therapeutic potential of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 in other diseases and conditions, such as secretory diarrhea, polycystic kidney disease, and pancreatic cancer.
5. Investigation of the molecular mechanisms underlying 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172's effects on 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity and its potential interactions with other proteins and signaling pathways.

Synthesis Methods

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-2-fluorobenzoic acid with 4-chlorophenyl isocyanate to form the corresponding carbamate intermediate, which is then treated with thionyl chloride to generate the final product.

Scientific Research Applications

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 has been widely used as a research tool to study the physiological and pathological roles of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid in various tissues and organs. It has also been investigated as a potential therapeutic agent for the treatment of CF and other related diseases, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and secretory diarrhea.

properties

IUPAC Name

5-[(4-chlorophenyl)carbamoylamino]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-8-1-3-9(4-2-8)17-14(21)18-10-5-6-12(16)11(7-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAZUZKFAANNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.